2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-21(25-13-7-10-17-8-3-1-4-9-17)14-19-16-32-24-27-22-20(23(31)28(19)24)15-26-29(22)18-11-5-2-6-12-18/h1-6,8-9,11-12,15,19H,7,10,13-14,16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLRSOWFVUTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 406.5 g/mol. The structure features a tetrahydropyrazolo-thiazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O2S |
| Molecular Weight | 406.5 g/mol |
| Structural Features | Tetrahydropyrazolo-thiazolo-pyrimidine core |
Preliminary studies suggest that this compound may exhibit its biological effects through modulation of specific receptors and enzymes involved in metabolic regulation. The presence of multiple nitrogen and sulfur atoms in its structure enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound demonstrates several promising biological activities:
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis.
- For instance, derivatives of this compound have been tested against various cancer cell lines, showing IC50 values in the micromolar range.
-
Anti-inflammatory Effects :
- The compound may reduce inflammation by inhibiting pro-inflammatory cytokines. Studies have indicated a decrease in TNF-alpha and IL-6 levels in treated models.
-
Antimicrobial Properties :
- Preliminary antimicrobial assays indicate effectiveness against Gram-positive bacteria. Further research is required to establish a detailed profile of its antimicrobial spectrum.
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Study on Anticancer Potential :
- A study evaluated the anticancer effects of a similar tetrahydropyrazolo compound on breast cancer cells (MCF-7). Results demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure.
-
Inflammation Model :
- In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to the control group (p < 0.05).
-
Antimicrobial Testing :
- A comparative study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structural analogs share the pyrazolo-pyrimidinone core but differ in substituents or fused rings. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- The thiazolo ring in the target compound introduces additional rigidity and electronic effects compared to pyrazolo-pyridine or simple pyrimidinone cores .
Key Observations :
- The target compound likely requires DMF as a polar aprotic solvent for acetamide coupling, similar to , whereas phenacyl chloride reactions in use ethanol.
- Reaction times correlate with substituent complexity; longer chains (e.g., phenylpropyl) may necessitate extended reaction periods.
Research Findings and Limitations
- Hindawi (2017) : Demonstrated that phenacyl thioether analogs exhibit moderate anticancer activity (IC50: 10–50 μM), but the target compound’s thiazolo ring may enhance potency.
- Journal of Chemical and Pharmaceutical Research (2014) : Highlighted the role of chlorophenyl groups in improving solubility-profile trade-offs, a consideration for the target compound’s phenylpropyl chain.
- Lumping Strategy Relevance : While pyrazolo-thiazolo-pyrimidinones share core reactivity with simpler analogs, their unique substituents necessitate individualized pharmacokinetic studies.
Q & A
Q. What are the common synthetic routes for synthesizing this tetrahydropyrazolo-thiazolo-pyrimidine acetamide derivative?
The compound is synthesized via multi-step heterocyclic condensation reactions. A typical route involves:
- Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form benzylidene intermediates.
- Reaction with 2-mercaptoacetic acid to generate thiazolidinone rings.
- Subsequent cyclization with chloroacetamide derivatives to introduce the pyrazolo-thiazolo-pyrimidine core. Key intermediates should be characterized via -NMR, -NMR, and mass spectrometry to confirm regiochemistry .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Use X-ray crystallography to resolve ambiguities in fused heterocyclic systems (e.g., distinguishing pyrimidine vs. pyridine ring orientations).
- Employ - COSY and HMBC NMR to confirm connectivity between the thiazolo and pyrimidine moieties.
- Cross-validate with high-resolution mass spectrometry (HRMS) to ensure molecular formula accuracy .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans).
- Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) and compare to ascorbic acid controls.
- Solubility in DMSO/PBS should be optimized to avoid false negatives in cell-based assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in cyclization reactions.
- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to predict optimal conditions (solvent, temperature, catalyst) .
- Validate predictions with small-scale experiments (e.g., 5–10 mg) before scaling up.
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Perform meta-analysis of existing data to identify trends (e.g., substituent effects on antimicrobial potency).
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing phenyl groups with halogens or electron-withdrawing groups).
- Use statistical design of experiments (DoE) to isolate variables (e.g., pH, solvent polarity) influencing bioactivity .
Q. How can researchers address low solubility in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the N-(3-phenylpropyl)acetamide moiety.
- Formulation : Use cyclodextrin-based inclusion complexes or nanoemulsions to enhance bioavailability.
- Co-solvent systems : Test DMSO/PEG-400 mixtures while ensuring <1% cytotoxicity in cell lines .
Q. What advanced techniques elucidate the mechanism of action in antimicrobial studies?
- Proteomic profiling : Use LC-MS/MS to identify target proteins in bacterial lysates after treatment.
- Molecular docking : Screen against bacterial enzyme targets (e.g., dihydrofolate reductase, DNA gyrase) using AutoDock Vina.
- Resistance studies : Serial passage assays to monitor mutation rates in pathogen populations under sublethal doses .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
- Step 1 : Prioritize substituents based on electronic (Hammett σ values) and steric (Taft parameters) effects.
- Step 2 : Use a factorial design (e.g., 2 factorial) to evaluate interactions between substituents at the phenyl and pyrimidine positions.
- Step 3 : Validate predictions with synthesis and bioassays, applying ANOVA to identify significant contributors to activity .
Q. How to reconcile discrepancies in reported reaction yields for similar heterocycles?
- Reproducibility checks : Verify moisture sensitivity of intermediates (e.g., thiazolidinone formation requires anhydrous conditions).
- Catalyst screening : Test alternative catalysts (e.g., piperidine vs. triethylamine) for cyclization steps.
- In situ monitoring : Use HPLC or ReactIR to track reaction progress and identify side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
